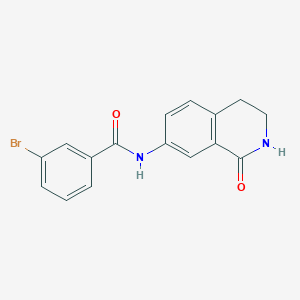

3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is not available in the literature .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the literature .Applications De Recherche Scientifique

Cobalt-promoted Dimerization of Benzamides

Cobalt-promoted dimerization of aminoquinoline benzamides, including those similar to 3-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, has been developed, showcasing the chemical's utility in creating complex molecular structures through cobalt-catalyzed reactions. These reactions proceed in ethanol solvent and utilize oxygen as a terminal oxidant, indicating compatibility with various functional groups including bromo, iodo, nitro, ether, and ester moieties (Grigorjeva & Daugulis, 2015).

Bromination of Isoquinolines

Research demonstrates the regioselective bromination of isoquinolines, a process relevant for structurally modifying compounds like this compound. This bromination process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, providing a pathway for selective synthesis of brominated derivatives (Brown & Gouliaev, 2004).

Synthesis and Biological Activity

A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, potentially including derivatives of this compound, have been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses. Notably, specific bromo-substituted compounds exhibited distinct antiviral activities, underlining the chemical's importance in medicinal chemistry (Selvam et al., 2010).

Ligands for σ Receptors

Tetrahydroisoquinolinyl benzamides, structurally related to this compound, have been synthesized and evaluated as potent and selective ligands for σ2 receptors. These compounds' synthesis and biological evaluation highlight their potential applications in developing therapeutics targeting σ receptors (Xu, Lever, & Lever, 2007).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

3-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)15(20)19-13-5-4-10-6-7-18-16(21)14(10)9-13/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJZWYHNWHFVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)

![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)